

# GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GBT1118

Cat. No.: B12395295

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## Introduction

**GBT1118** is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.[1][2] It is a structural analog of voxelotor and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **GBT1118**, with a focus on quantitative data and detailed experimental methodologies.

## Chemical Structure and Properties

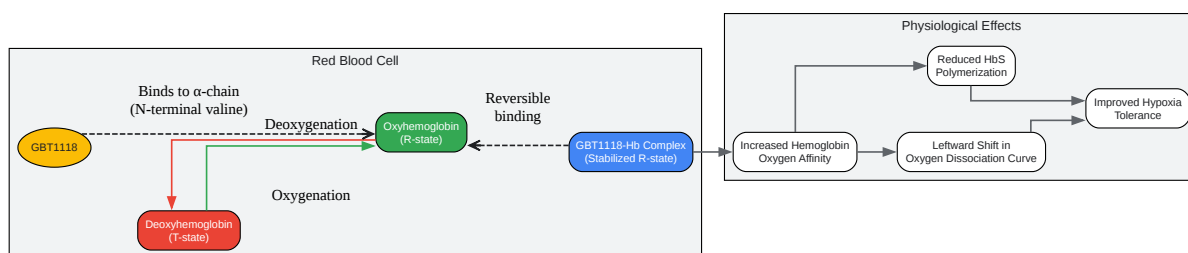
**GBT1118** is chemically identified as 2-hydroxy-6-[[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde.[5]

- IUPAC Name: 2-hydroxy-6-[[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde
- CAS Number: 1628799-51-8[2]
- Molecular Formula: C<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>[2]
- Molecular Weight: 340.379 g/mol [2]

- SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]

## Mechanism of Action

**GBT1118** increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the  $\alpha$ -chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, **GBT1118** can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]



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Mechanism of action of **GBT1118**.

## Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of **GBT1118** in murine models.

## Pharmacokinetic Parameters of GBT1118 in Mice

Parameter	Intravenous (10 mg/kg)	Oral (100 mg/kg)
Clearance (Blood)	0.057 mL/min/kg	-
Clearance (Plasma)	3.21 mL/min/kg	-
Volume of Distribution (Blood)	0.072 L/kg	-
Volume of Distribution (Plasma)	2.95 L/kg	-
Terminal Half-life (Blood)	13.9 h	-
Terminal Half-life (Plasma)	11.3 h	-
Absolute Bioavailability (Blood)	-	45.8%
Absolute Bioavailability (Plasma)	-	33.5%
RBC-to-Plasma Ratio	51:1	34:1
Data from Dufu et al., 2017.[5]		

## Pharmacodynamic Effects of GBT1118 on Hemoglobin Oxygen Affinity (P<sub>50</sub>) in Mice

Treatment Group	P <sub>50</sub> (mmHg)
Vehicle	43 ± 1.1
GBT1118 (70 mg/kg, oral)	18.3 ± 0.9
GBT1118 (140 mg/kg, oral)	7.7 ± 0.2
Data from Dufu et al., 2017.[6]	

## Hematological Effects of Chronic GBT1118 Treatment in Sickle Cell Disease Mice

Parameter	Vehicle-Treated SCD Mice	GBT1118-Treated SCD Mice
Hemoglobin (g/dL)	7.5 ± 0.5	9.9 ± 0.6
Hematocrit (%)	24 ± 2	32 ± 2
Red Blood Cell Count (10 <sup>12</sup> /L)	5.4 ± 0.4	7.1 ± 0.5
Reticulocyte Count (%)	35 ± 5	20 ± 4
Red Blood Cell Half-life (days)	1.9	3.9
P <sub>50</sub> (mmHg)	31	18
Hb Occupancy (%)	N/A	43 ± 6.5
Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3]		

## Key Experimental Protocols

### In Vivo Hypoxia Tolerance Study in Mice

This protocol is based on the methodology described by Dufu et al. (2017).[6]

#### 1. Animal Model:

- Male C57BL/6J mice.

#### 2. **GBT1118** Formulation and Administration:

- **GBT1118** is formulated in a vehicle of dimethylacetamide, polyethylene glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]
- Administer **GBT1118** via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.

#### 3. Hypoxic Challenge:

- Two hours after oral administration, place conscious animals in a restraining tube.
- Ventilate with room air (21% O<sub>2</sub>) for a 20-minute acclimatization period.
- Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO<sub>2</sub>) to 15%, 10%, and finally 5%.
- Maintain each hypoxic level for 30 minutes.
- To assess tolerance to severe hypoxia, maintain the 5% O<sub>2</sub> level for an additional 90 minutes.[\[6\]](#)

#### 4. Physiological Monitoring:

- Continuously monitor systemic and microcirculatory hemodynamics.
- Measure arterial blood gases and interstitial tissue PO<sub>2</sub> at each oxygen level.

## Chronic Treatment in a Sickle Cell Disease Mouse Model

This protocol is based on studies investigating the effects of **GBT1118** in Townes transgenic sickle cell disease (SCD) mice.[\[3\]](#)

#### 1. Animal Model:

- Homozygous Townes SCD mice (8-12 weeks old).[\[3\]](#)

#### 2. **GBT1118** Formulation and Administration:

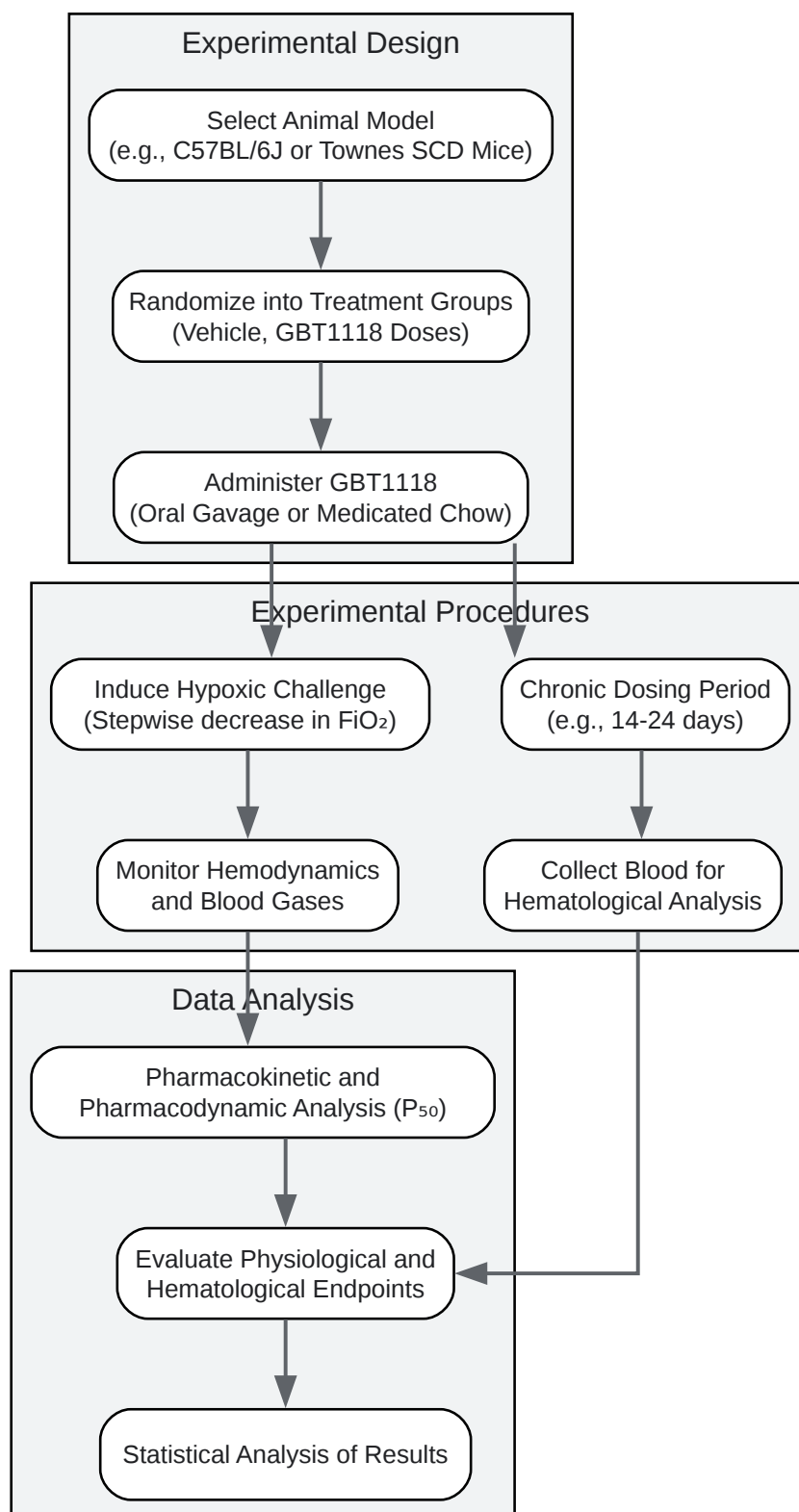
- **GBT1118** is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.
- Alternatively, **GBT1118** can be incorporated into laboratory chow.[\[8\]](#)[\[9\]](#)
- For oral gavage, administer **GBT1118** at a dose of 100 mg/kg twice daily for 14 to 24 days.  
[\[3\]](#)

#### 3. Hematological Analysis:

- Collect blood samples at baseline and at the end of the treatment period.
- Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.
- Determine reticulocyte counts to assess erythropoietic activity.
- Measure red blood cell half-life to evaluate hemolysis.[3]

#### 4. Pharmacodynamic Assessment:

- Measure the  $P_{50}$  of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[3]
- Quantify **GBT1118** concentrations in blood to determine hemoglobin occupancy.[10]



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GBT1118 | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 3. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the antisickling compound GBT1118 on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GBT1118, a potent allosteric modifier of hemoglobin O<sub>2</sub> affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
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Address: 3281 E Guasti Rd  
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